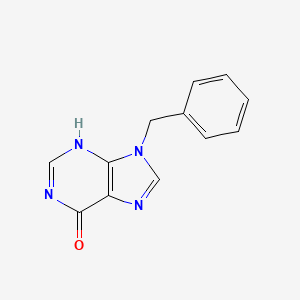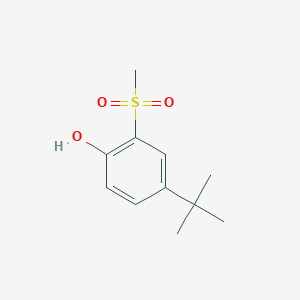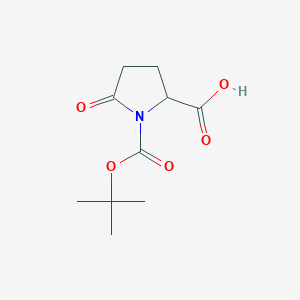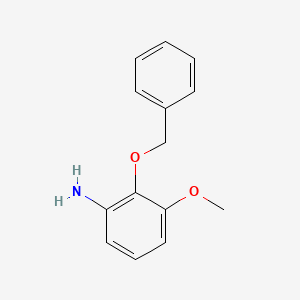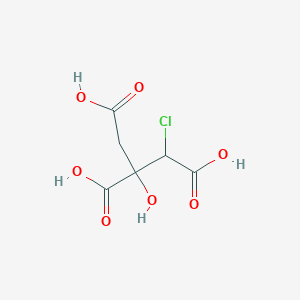
Chlorocitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorocitric acid, also known as chlorocitrate, is an organic compound belonging to the class of tricarboxylic acids and derivatives. It is characterized by the presence of three carboxyl groups and a chlorine atom. The molecular formula of this compound is C6H7ClO7, and it has a monoisotopic mass of 225.988037 Da
准备方法
Synthetic Routes and Reaction Conditions
Chlorocitric acid can be synthesized through the chlorination of citric acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as acetic anhydride. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective chlorination of the citric acid molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of citric acid in a reactor, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through crystallization and filtration techniques to obtain high-purity this compound suitable for various applications .
化学反应分析
Types of Reactions
Chlorocitric acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia and amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Reduced forms of this compound with fewer oxygen atoms.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups, such as amino or hydroxyl groups.
科学研究应用
Chlorocitric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on metabolic pathways and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of various chemicals and materials, including polymers and pharmaceuticals .
作用机制
The mechanism of action of chlorocitric acid involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and hydrophobic interactions with enzymes and other proteins, affecting their activity and function. The compound’s effects on metabolic pathways are of particular interest, as it can influence the Krebs cycle and other biochemical processes .
相似化合物的比较
Chlorocitric acid can be compared with other similar compounds, such as:
Citric Acid: A tricarboxylic acid without the chlorine atom, widely used in the food and pharmaceutical industries.
Chloroacetic Acid: A monochlorinated derivative of acetic acid, used as a building block in organic synthesis.
Trichloroacetic Acid: A trichlorinated derivative of acetic acid, used in biochemistry and medicine .
This compound is unique due to the presence of both the tricarboxylic acid structure and the chlorine atom, which confer distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
76432-78-5 |
|---|---|
分子式 |
C6H7ClO7 |
分子量 |
226.57 g/mol |
IUPAC 名称 |
(1R,2R)-1-chloro-2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H7ClO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)/t3-,6-/m0/s1 |
InChI 键 |
PLYZXLXZNMQAAU-DZSWIPIPSA-N |
SMILES |
C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O |
手性 SMILES |
C(C(=O)O)[C@]([C@H](C(=O)O)Cl)(C(=O)O)O |
规范 SMILES |
C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


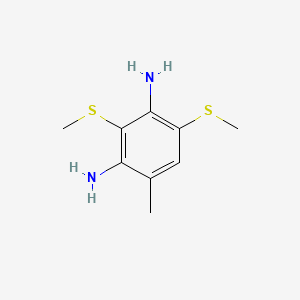
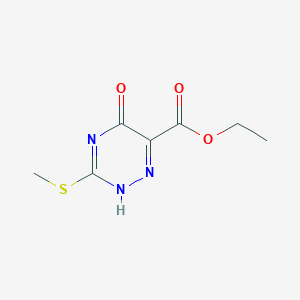
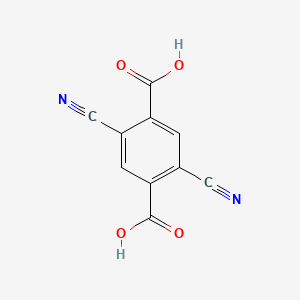
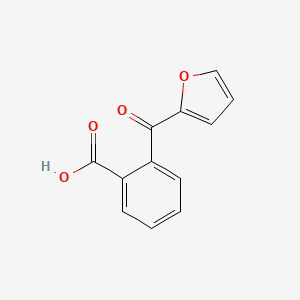
![3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile](/img/structure/B7904173.png)
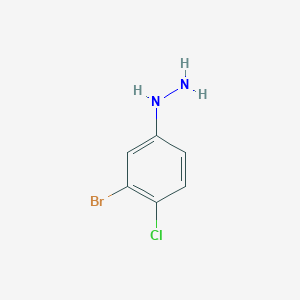
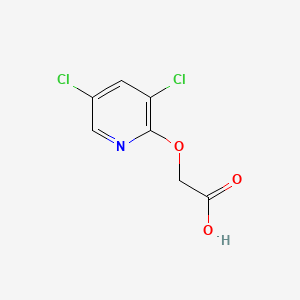
![[2,2'-Bifuran]-5,5'-dicarboxylic acid](/img/structure/B7904186.png)
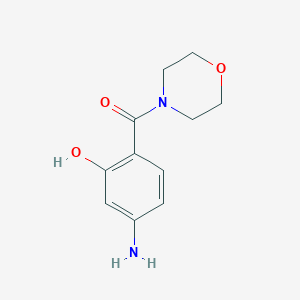
![6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B7904193.png)
